molecular formula C10H14N2O6 B117387 2’-C-Methyluridin CAS No. 31448-54-1

2’-C-Methyluridin

Katalognummer: B117387
CAS-Nummer: 31448-54-1
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: NBKORJKMMVZAOZ-NCCABOOTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-C-Methyluridine is a modified nucleoside, specifically a modified form of uridine, one of the building blocks of RNA. In the structure of 2’-C-Methyluridine, a methyl group is added at the 2’ carbon position of the ribose sugar in the nucleoside. Modifications to nucleosides, like 2’-C-Methyluridine, are common in nucleic acid chemistry and biology research. These modifications can affect the stability, binding affinity, and other properties of RNA molecules .

Wissenschaftliche Forschungsanwendungen

2’-C-Methyluridine has several scientific research applications:

Wirkmechanismus

Target of Action

2’-C-Methyluridine primarily targets the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) . RdRp is a key enzyme involved in the replication of HCV, making it a significant target for antiviral drugs .

Mode of Action

2’-C-Methyluridine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its active form, a triphosphate, which acts as a nonobligate chain terminator . This means it competes with natural nucleotides for incorporation into the growing RNA chain and, once incorporated, it prevents the addition of further nucleotides, thereby terminating RNA synthesis .

Biochemical Pathways

The metabolism of 2’-C-Methyluridine involves a pathway that leads to the formation of its active triphosphate form . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

The pharmacokinetics of 2’-C-Methyluridine are linear, with minimal accumulation upon multiple dosing . Compared to healthy subjects, HCV-infected patients have lower exposure to the compound’s primary metabolite and higher exposure to the compound itself . The compound can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The result of 2’-C-Methyluridine’s action is the inhibition of HCV RNA replication, making it a potent antiviral agent . By inhibiting the RdRp, it disrupts the life cycle of the virus, preventing it from replicating and spreading within the host organism .

Action Environment

The efficacy and stability of 2’-C-Methyluridine can be influenced by various environmental factors. For instance, the presence of metal cations can modulate the susceptibility of HCV RdRp to inhibitors . .

Biochemische Analyse

Biochemical Properties

2’-C-Methyluridine interacts with various enzymes and proteins in biochemical reactions. It is a key intermediate in the synthesis of nucleoside anti-hepatitis C and anti-leukemia drugs . The compound is involved in the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Cellular Effects

2’-C-Methyluridine has significant effects on various types of cells and cellular processes. It influences cell function by regulating protein modification and affecting its function . It also has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .

Molecular Mechanism

The mechanism of action of 2’-C-Methyluridine involves a second metabolic pathway leading to β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase .

Temporal Effects in Laboratory Settings

It is known that uridine, a related compound, plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diseases like diabetes and its complications .

Metabolic Pathways

2’-C-Methyluridine is involved in various metabolic pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Transport and Distribution

2’-C-Methyluridine is transported and distributed within cells and tissues. Plasma uridine, a related compound, enters cells through nucleoside transporter .

Subcellular Localization

Uridine, a related compound, is found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common synthetic route for 2’-C-Methyluridine involves the reaction of [ (2R,3R,4R,5R)-3,4-dibenzoyloxy-5- (2,4-dioxopyrimidin-1-yl)-4-methyl-tetrahydrofuran-2-yl]methylbenzoate with ammonia in methanol at 45°C for 18 hours in a sealed tube under high pressure. The resulting product is then purified to obtain 2’-C-Methyluridine with a high yield of 99.6% .

Industrial Production Methods: Industrial production methods for 2’-C-Methyluridine typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for scalability and cost-effectiveness. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-C-Methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2’-C-Methyluridine is unique due to its specific modification at the 2’ carbon position, which can significantly influence the conformation and interactions of RNA molecules. This makes it a valuable tool in RNA research and therapeutic development .

Eigenschaften

CAS-Nummer

31448-54-1

Molekularformel

C10H14N2O6

Molekulargewicht

258.23 g/mol

IUPAC-Name

1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5?,7?,8?,10-/m1/s1

InChI-Schlüssel

NBKORJKMMVZAOZ-NCCABOOTSA-N

SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

Isomerische SMILES

C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

Kanonische SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

Synonyme

1,3-bis(N-cyclohexyl)guanidine;  1-(2-C-Methyl-β-D-ribofuranosyl)uracil; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-methyluridine
Reactant of Route 2
2'-C-methyluridine
Reactant of Route 3
2'-C-methyluridine
Reactant of Route 4
2'-C-methyluridine
Reactant of Route 5
2'-C-methyluridine
Reactant of Route 6
2'-C-methyluridine
Customer
Q & A

A: 2'-C-methyluridine, after being metabolized to its triphosphate form, primarily targets the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). It acts as a non-obligate chain terminator by mimicking natural nucleotides and competing for binding and incorporation during HCV genome replication [, , ]. Once incorporated, it impedes further RNA strand elongation, ultimately hindering viral replication [, ]. Studies also suggest that its efficacy stems from its resistance to nucleotide-mediated excision, a mechanism used by NS5B to remove chain terminators [, ].

A:

  • Spectroscopic Data: While specific spectroscopic data is not extensively provided in the abstracts, techniques like 1H NMR and mass spectroscopy have been used to characterize 2'-C-methyluridine and its derivatives. []

ANone: The provided abstracts primarily focus on the biological activity and pharmaceutical applications of 2'-C-methyluridine rather than its material compatibility in non-biological settings.

A: 2'-C-methyluridine itself doesn't exhibit catalytic properties. Its value lies in its biological activity against the HCV NS5B polymerase [, ].

A: Density Functional Theory calculations have been used to analyze the ground state energetic conformational bias of 2'-C-methyluridine and its analogues, exploring the relationship between their conformational preferences and anti-HCV potency []. Further research using molecular modeling and biostructural analysis could refine this understanding [].

A: Modifications to the 2'-C-methyluridine structure, particularly at the 3' and 4' positions, significantly impact its antiviral activity [, , ]. For instance:

  • 4'-Fluorination: Enhances the potency against HCV NS5B polymerase, leading to the development of potent inhibitors like AL-335 [].
  • 3'-Modifications: The introduction of ethyne or methyl groups at the 3' position, while influencing the conformational bias, did not yield the expected antiviral activity [].
  • Phosphoramidate Prodrugs: Prodrug strategies using phosphoramidate groups improve bioavailability. Notably, aryloxyl phosphoramidate groups demonstrate strong activity against ZIKV, while 2-(methylthio)ethyl phosphoramidate groups abolish activity [].

ANone:

  • Stability: While specific degradation pathways aren't detailed in the abstracts, 2'-C-methyl modification is known to increase stability against nucleases compared to unmodified RNA [].
  • Formulation: Prodrug strategies, specifically using phosphoramidate masking groups like aryloxyl phosphoramidate, have been successfully employed to enhance the bioavailability of 2'-C-methyluridine [, ].

ANone: The provided abstracts primarily focus on the scientific and preclinical aspects of 2'-C-methyluridine. Information regarding SHE regulations would be found in regulatory submissions and not typically included in these research summaries.

ANone:

  • Absorption: 2'-C-methyluridine exhibits slow and incomplete absorption after oral administration, with a mean absorption time (MAT) of 4.6 hours in Rhesus monkeys [].
  • Distribution: It demonstrates the ability to cross the blood-brain barrier, as evidenced by its presence in the cerebrospinal fluid after both oral and intravenous administration in Rhesus monkeys [].
  • Metabolism: A significant metabolic pathway involves deamination to form 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206, RO2433) [, ]. The triphosphate form of this metabolite also exhibits inhibitory activity against HCV NS5B polymerase [].
  • Excretion: Both the parent compound and its deaminated metabolite are primarily excreted in urine [].

ANone:

  • In vitro: Exhibits potent inhibitory activity against various HCV genotypes in replicon assays [, ]. Its triphosphate metabolite demonstrates potent inhibition of recombinant NS5B polymerases from genotypes 1 to 4 [].
  • In vivo: A lead compound, AL-335, showed promising results in phase 1 and 2 clinical trials for treating HCV infection [].

ANone:

  • Resistance Mutations: The S282T mutation in the HCV NS5B gene confers resistance to 2'-C-methyluridine and its derivatives [, ].
  • Cross-resistance: Cross-resistance is observed with other modified nucleoside analogs targeting NS5B, but the level of resistance varies depending on the specific mutation and the compound [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.